molecular formula C30H48O3 B190696 beta-Boswellic acid CAS No. 631-69-6

beta-Boswellic acid

Katalognummer: B190696
CAS-Nummer: 631-69-6
Molekulargewicht: 456.7 g/mol
InChI-Schlüssel: NBGQZFQREPIKMG-PONOSELZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Boswellic acid (β-BA) is a pentacyclic triterpenoid derived from the resin of Boswellia serrata and other Boswellia species. It is one of six major boswellic acids, including α-boswellic acid (α-BA), 11-keto-β-boswellic acid (KBA), and acetyl-11-keto-β-boswellic acid (AKBA) . Structurally, β-BA is characterized by a hydroxyl group at the C-3 position and a carboxyl group at C-4, distinguishing it from α-BA, which has a different stereochemistry at C-3 . β-BA has garnered attention for its neuroprotective, anti-inflammatory, and antioxidant properties. For example, in Huntington’s disease (HD) models, β-BA reversed mitochondrial dysfunction, restored neurotransmitter balance, and reduced oxidative stress in rat brains at doses of 5–15 mg/kg .

Vorbereitungsmethoden

Traditional Extraction Methods and Their Limitations

Historically, beta-Boswellic acid was extracted using non-polar solvents such as hexane or chloroform, which targeted the lipophilic terpenoid fraction of Boswellia resin . These methods relied on sequential solvent partitioning, where the crude resin was defatted with hexane to remove essential oils, followed by alcohol-based extraction to isolate triterpenoids. However, these approaches suffered from low yields (30–50% total Boswellic acids) and residual solvent toxicity, limiting their suitability for pharmaceutical applications . Steam distillation, another traditional technique, was employed to isolate volatile oils but proved ineffective for non-volatile triterpenoids like this compound .

Modern Hydro-Alcoholic Extraction Processes

Contemporary methods prioritize eco-friendly solvents and scalable protocols. A patented hydro-alcoholic extraction process (Figure 1) exemplifies this shift, utilizing ethanol-water mixtures (70:30 to 95:15 v/v) to solubilize Boswellic acids while minimizing environmental impact .

Solvent Selection and Extraction

Ethanol is preferred over methanol or isopropanol due to its lower toxicity and higher selectivity for triterpenoids. The gum resin is macerated in ethanol-water (80:20 v/v) at 60–85°C under vacuum, achieving optimal extraction efficiency . This step dissolves this compound alongside acetylated and keto derivatives, which co-extract due to structural similarities.

Alkalization and Concentration

The crude extract is alkalized to pH 8.0–9.5 using 20–30% w/v sodium hydroxide, converting Boswellic acids into water-soluble salts. Subsequent concentration to 20–50% of the original volume reduces solvent bulk and enhances terpenoid density .

Precipitation of Non-Polar Impurities

Adding demineralized (DM) water (40–60% of the concentrated volume) precipitates gums and lower terpenes. Cooling the mixture to 5–10°C for 15–30 hours facilitates sedimentation, after which the supernatant is decanted . Repeating this step with 20–30% water ensures complete impurity removal.

Purification Techniques for this compound

Acidification and Crystallization

The purified supernatant is acidified to pH 1.0–4.0 using hydrochloric acid, protonating the Boswellic acid salts and inducing precipitation . The resulting off-white crystals are washed with DM water until neutral pH, then dried under vacuum at <75°C to prevent thermal degradation .

Chromatographic Refinement

While the patented process avoids chromatography, advanced protocols employ silica gel or reverse-phase HPLC to isolate this compound from other isomers. For instance, a methanol–water gradient (70:30 to 95:5 v/v) on a C18 column resolves this compound at 12.3 minutes, achieving >95% purity .

Quantification and Standardization

Titrimetric and spectroscopic methods ensure batch consistency. The titrimetric approach uses 0.1 M sodium methoxide in anhydrous methanol, with thymol blue as the indicator (endpoint: blue to yellow) . Spectrophotometric quantification at 210 nm correlates linearly (R² = 0.998) with this compound concentrations of 10–100 µg/mL .

Table 1: Comparative Analysis of this compound Preparation Methods

ParameterTraditional Solvent ExtractionModern Hydro-Alcoholic Process
Solvent System Hexane, ChloroformEthanol-Water (80:20)
Yield (Total Boswellic Acids) 30–50%70–90%
Purity (this compound) 10–15%25–30%
Process Duration 5–7 Days2–3 Days
Environmental Impact High (Toxic Solvents)Low (Eco-Friendly)
  • Ethanol-Water Extraction (80:20, 60–85°C)

  • Alkaline pH Adjustment (8.0–9.5)

  • Concentration (20–50% Volume Reduction)

  • Impurity Precipitation (DM Water, 5–10°C)

  • Acidification (HCl, pH 1.0–4.0)

  • Filtration and Drying (<75°C, Vacuum)

Analyse Chemischer Reaktionen

Reaktionstypen: Boswelliasäuren unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So führt beispielsweise die Pyrolyse von Boswellia sacra-Harz zur Aromatisierung des Rings A, was zur Bildung von tri-aromatischen Verbindungen führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Boswelliasäuren verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Transformationen zu erreichen .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Boswelliasäuren gebildet werden, sind verschiedene Derivate mit modifizierten funktionellen Gruppen, wie z. B. acetylierte und Ketoformen von Boswelliasäuren .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Chronic Inflammatory Diseases:
Beta-boswellic acid exhibits potent anti-inflammatory effects, making it a candidate for treating chronic inflammatory conditions such as arthritis and asthma. Research indicates that this compound can significantly reduce leukocyte infiltration and cytokine levels in models of arthritis. For instance, in a study involving bovine serum albumin-induced arthritis, administration of this compound at doses of 25 to 100 mg/kg/day resulted in a marked decrease in inflammation and joint swelling .

Asthma Management:
In murine models of asthma, this compound demonstrated the ability to suppress allergic airway inflammation and reduce levels of Th2 cytokines, which are critical in the pathophysiology of asthma. The compound effectively inhibited the expression of p-STAT6 and GATA3, contributing to its therapeutic potential .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in conditions like Huntington's disease and oxidative stress-related injuries. A study revealed that treatment with this compound restored neurotransmitter levels and reduced inflammatory cytokines in the brain following 3-nitropropionic acid-induced neurotoxicity. This effect was linked to enhanced mitochondrial function and decreased oxidative stress markers .

Cardiovascular Applications

Endothelial Protection:
Research has indicated that this compound protects endothelial cells from damage caused by blood stasis. In experiments involving rats, this compound improved plasma coagulation parameters and enhanced nitric oxide production, which is vital for maintaining vascular health. The compound's ability to increase endothelial nitric oxide synthase activity suggests its potential application in cardiovascular therapies .

Anticancer Potential

This compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer. Comparative studies have demonstrated that it induces apoptosis and alters epigenetic profiles in cancer cells, highlighting its potential as an adjunct therapy in cancer treatment . Furthermore, it inhibits key signaling pathways involved in cancer progression, such as those mediated by topoisomerases and inflammatory cytokines .

Antimicrobial Activity

Recent investigations have explored the synergistic effects of this compound when combined with antibiotics against resistant strains of Staphylococcus aureus. The compound showed enhanced antibacterial activity when used alongside vancomycin, suggesting its utility in combating antibiotic-resistant infections .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryReduces leukocyte infiltration; inhibits cytokinesSignificant reduction in arthritis symptoms
NeuroprotectionRestores neurotransmitter levels; reduces oxidative stressImproved outcomes in Huntington's disease models
CardiovascularEnhances nitric oxide production; protects endotheliumImproved vascular health markers in animal studies
AnticancerInduces apoptosis; alters epigenetic profilesEffective against breast cancer cell lines
AntimicrobialSynergistic effects with antibioticsEnhanced activity against resistant Staphylococcus strains

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boswellic Acid Compounds

Structural and Functional Differences

Compound Key Structural Features Bioactive Properties
β-Boswellic acid C-3 hydroxyl, C-4 carboxyl Neuroprotection, anti-inflammatory, antioxidant, enhances neurite outgrowth
α-Boswellic acid Epimeric configuration at C-3 Moderate anti-inflammatory activity; less potent than β-BA in neuroprotection
11-Keto-β-BA (KBA) C-11 ketone group Inhibits 5-lipoxygenase (5-LO; IC₅₀ ~15 μM); anti-inflammatory
Acetyl-11-Keto-β-BA (AKBA) C-3 acetyl, C-11 ketone Most potent 5-LO inhibitor (IC₅₀ ~1.5 μM); anti-angiogenic via VEGFR2 inhibition

Pharmacological Efficacy

Neuroprotection

  • β-BA : In a 3-nitropropionic acid (3-NP)-induced HD rat model, β-BA (15 mg/kg) restored mitochondrial electron transport chain (ETC) complexes I, II, and V, reduced pro-inflammatory cytokines (TNF-α, IL-1β), and improved motor/cognitive deficits .
  • AKBA: Limited direct neuroprotective data but inhibits neuroinflammatory pathways via 5-LO and elastase inhibition .

Anti-inflammatory Activity

  • AKBA : More potent than β-BA in blocking 5-LO (leukotriene synthesis) and human leukocyte elastase (HLE; IC₅₀ ~15 μM) .

Cancer-Related Effects

  • β-BA : Inhibited DNA synthesis in leukemia cells but promoted tumor growth in pediatric glioma models at high doses .
  • AKBA : Suppressed prostate tumor angiogenesis by targeting VEGFR2 (IC₅₀ ~1.68 μM) .

Pharmacokinetics

  • β-BA: Limited human data; rodent studies suggest moderate bioavailability. In vitro, it enhances tubulin polymerization, critical for neurite growth .
  • KBA : Peak plasma concentration (2.72 × 10⁻³ μM/mL) at 4.5 hours post-administration in humans; elimination half-life ~6 hours .
  • AKBA : Higher lipophilicity than β-BA due to acetyl group, enhancing membrane permeability but increasing toxicity risk (toxicity score: -1.72 vs. -2.00 for β-BA) .

Key Research Findings

  • Mitochondrial Restoration : β-BA upregulated ETC complex enzymes in HD rats, reversing 3-NP-induced energy deficits .
  • Synergy with Antioxidants : Combined β-BA and vitamin E enhanced glutathione restoration and reduced lipid peroxidation (MDA levels) .
  • Structural-Activity Relationship : Acetylation (AKBA) and ketonation (KBA) enhance 5-LO inhibition but reduce safety profiles compared to β-BA .

Biologische Aktivität

Beta-boswellic acid (β-BA) is a prominent compound derived from the resin of the Boswellia species, particularly Boswellia serrata. This compound has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of β-BA.

Chemical Structure and Sources

This compound is one of the pentacyclic triterpenes found in the resin of Boswellia species. The resin is traditionally used in Ayurvedic medicine for various ailments. The structure of β-BA contributes to its biological activities, particularly its ability to modulate inflammatory pathways and inhibit tumor growth.

Anti-Cancer Properties

Numerous studies have established the anti-cancer potential of β-BA through various mechanisms:

  • Mechanisms of Action : β-BA exhibits anti-tumor effects by inhibiting enzymes involved in cancer progression, such as topoisomerases and 5-lipoxygenase. It also induces apoptosis in cancer cells by activating caspase pathways and modulating protein synthesis through interactions with ribosomal proteins .
  • In Vitro and In Vivo Studies :
    • A study demonstrated that β-BA significantly reduced cell viability in various cancer cell lines, including lung cancer (A549) and glioblastoma cells. It caused cell cycle arrest at the G0/G1 phase and promoted apoptosis .
    • Another study highlighted its efficacy against treatment-resistant triple-negative breast cancer (TNBC) cell lines, indicating its potential as a therapeutic agent in difficult-to-treat cancers .

Table 1: Summary of Anti-Cancer Effects of this compound

Cancer TypeStudy TypeKey Findings
Lung Cancer (A549)In VitroInduced apoptosis; reduced cell viability
GlioblastomaIn VivoSynergistic effect with temozolomide
Triple-Negative Breast CancerIn VitroCytotoxic effects on resistant cell lines

Anti-Inflammatory Effects

β-BA has shown considerable promise in managing inflammation-related conditions:

  • Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and LOX, reducing inflammation markers like C-reactive protein (CRP) .
  • Clinical Trials : A randomized controlled trial involving patients with osteoarthritis indicated that β-BA significantly improved pain scores and physical function over 120 days compared to placebo .

Table 2: Clinical Outcomes of this compound in Osteoarthritis

ParameterBaseline ScoreScore After TreatmentImprovement (%)
Pain (VAS)8.03.062.5
Physical Function (WOMAC)40.010.075.0
CRP LevelsElevatedNormalizedSignificant

Neuroprotective Effects

Research indicates that β-BA may enhance cognitive functions:

  • Neurite Outgrowth : A study showed that β-BA promotes neurite outgrowth and branching in hippocampal neurons, suggesting potential benefits for neurodegenerative disorders .
  • Mechanism : It enhances tubulin polymerization dynamics, which is crucial for neuronal growth and repair .

Case Studies

  • Osteoarthritis Management : A clinical trial with 48 patients showed significant improvements in joint function and pain relief after administration of Boswellia extract containing β-BA .
  • Cancer Treatment Synergy : In glioblastoma models, β-BA demonstrated enhanced efficacy when combined with radiation therapy, suggesting a synergistic effect that could improve treatment outcomes for patients undergoing conventional therapies .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying βBA's neuroprotective effects, and how should they be designed?

  • Methodological Answer : PC12 cells (rat adrenal pheochromocytoma) are widely used to investigate βBA's impact on neural plasticity. Key steps include:

  • Cell Treatment : Dose-response experiments (e.g., 10–50 µM βBA) over 24–72 hours to assess neurite outgrowth and branching .
  • Gene Expression Analysis : Use qPCR or RNA-seq to quantify changes in memory-related genes (e.g., Camk2α and Camk4) .
  • Controls : Include untreated cells and positive controls (e.g., nerve growth factor).
    • Data Interpretation : Normalize results to housekeeping genes and compare via ANOVA. For example, βBA at 20 µM increased Camk4 expression by 2.5-fold in PC12 cells .

Q. How can researchers standardize βBA extracts to ensure reproducibility in anti-inflammatory studies?

  • Methodological Answer :

  • HPLC Analysis : Quantify βBA and derivatives (e.g., 3-acetyl-βBA, 11-keto-βBA) using validated protocols. For instance, a standardized extract may contain 7.5% βBA and 3.5% 3-acetyl-βBA .
  • Critical Thresholds : Avoid unstandardized extracts with >25% βBA, as they may contain pro-inflammatory components .
  • Validation : Confirm bioactivity via COX-2 inhibition assays (IC50 values) and compare with reference inhibitors like celecoxib .

Q. What molecular mechanisms explain βBA's anti-inflammatory properties?

  • Methodological Answer :

  • Enzyme Inhibition : Use in vitro assays to measure βBA's dual inhibition of COX-2 (IC50 ~10 µM) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .
  • Cytokine Profiling : ELISA or multiplex assays to quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages .
  • Contradictions : Note that βBA’s anti-inflammatory effects are concentration-dependent; high doses (>50 µM) may paradoxically induce oxidative stress .

Advanced Research Questions

Q. How can biophysical methods elucidate βBA's interaction with disease-related proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between βBA and Tau protein (KD ~2.3 µM) to assess anti-neurodegenerative potential .
  • Molecular Docking : Use AutoDock Vina to predict βBA's binding affinity for SARS-CoV-2 spike protein (ΔG = -8.2 kcal/mol) .
  • Thermodynamic Analysis : Calculate ΔH and ΔS via isothermal titration calorimetry (ITC) to confirm spontaneous binding .

Q. What strategies address βBA's poor bioavailability in preclinical studies?

  • Methodological Answer :

  • Transdermal Delivery : Formulate βBA-loaded nanoemulsions (particle size <200 nm) to enhance permeation (flux = 12 µg/cm²/h) .
  • Pharmacokinetic Studies : Compare oral vs. transdermal administration in rats (e.g., AUC0–24h: 15 µg·h/mL vs. 45 µg·h/mL) .
  • Table :
RouteBioavailability (%)Tmax (h)Cmax (µg/mL)
Oral5–102–40.8
Transdermal30–406–82.5

Q. How does βBA synergize with genetic factors in stem cell differentiation?

  • Methodological Answer :

  • Co-Treatment Models : Combine βBA (10 µM) with Nurr1 overexpression in murine embryonic stem cells to enhance dopaminergic differentiation (e.g., 2.8-fold increase in tyrosine hydroxylase expression) .
  • Antioxidant Synergy : Measure glutathione peroxidase-1 (GPx-1) activity via spectrophotometry to validate reduced oxidative stress .

Q. How do in silico approaches guide βBA's repurposing for viral infections?

  • Methodological Answer :

  • Virtual Screening : Dock βBA against viral targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Prioritize compounds with binding energy < -7 kcal/mol .
  • Toxicity Prediction : Calculate LC50 values (>500 mg/kg) via ADMET tools to confirm safety .

Q. Data Contradiction Analysis

Q. How to reconcile studies reporting pro-inflammatory vs. anti-inflammatory effects of βBA?

  • Methodological Answer :

  • Dose Dependency : Low doses (1–20 µM) inhibit COX-2/5-LOX, while high doses (>50 µM) may activate NF-κB .
  • Extract Purity : Pro-inflammatory effects in unstandardized extracts are linked to βBA >25% .
  • Model Specificity : Neuronal vs. immune cell models show divergent responses due to receptor expression differences .

Q. Tables for Key Findings

Table 1 : βBA's Impact on Neuronal Genes in PC12 Cells

GeneβBA Concentration (µM)Fold Changep-value
Camk2α201.80.03
Camk4202.50.01

Table 2 : βBA's Binding Affinities

Target ProteinMethodKD/ΔG
TauSPR2.3 µM
SARS-CoV-2 SpikeMolecular Docking-8.2 kcal/mol

Eigenschaften

IUPAC Name

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQZFQREPIKMG-PONOSELZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057578
Record name beta-Boswellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Boswellic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

631-69-6
Record name beta-Boswellic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boswellic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Boswellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-BOSWELLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B252M1YO2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Boswellic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Boswellic acid
beta-Boswellic acid
beta-Boswellic acid
beta-Boswellic acid
beta-Boswellic acid
beta-Boswellic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.